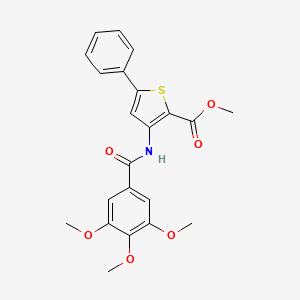

![molecular formula C32H33ClN4O3S B6524322 4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide CAS No. 422292-21-5](/img/structure/B6524322.png)

4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

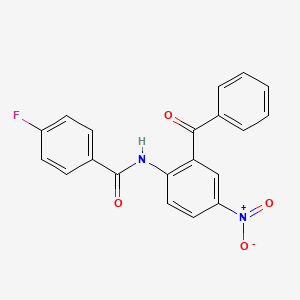

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone core, which is a type of heterocyclic compound. Quinazolinones are found in various natural products and drug molecules . The compound also contains a cyclohexane ring, which is a common structural motif in many organic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .Scientific Research Applications

Drug Synthesis: SM coupling is widely used in pharmaceutical research to create complex molecules. By coupling aryl or vinyl boron reagents with halides, researchers can efficiently construct drug candidates. The compound you provided could serve as a valuable building block for drug synthesis.

Materials Science: SM coupling plays a crucial role in materials science. Researchers use it to functionalize polymers, dendrimers, and other materials. The compound’s boron-containing group could be incorporated into polymer chains, enhancing their properties or enabling specific interactions.

Natural Product Synthesis: SM coupling facilitates the synthesis of natural products, including alkaloids, terpenes, and flavonoids. The compound’s unique structure could be leveraged to access natural product analogs or derivatives.

Agrochemicals: The development of new pesticides, herbicides, and fungicides often involves SM coupling. By introducing boron-containing fragments, researchers can fine-tune the properties of agrochemicals.

Functional Materials: SM coupling contributes to the creation of functional materials such as OLEDs (organic light-emitting diodes), liquid crystals, and conductive polymers. The compound’s boron-based functionality could be harnessed for these applications.

Peptide and Protein Labeling: Researchers use SM coupling to label peptides and proteins with fluorophores, biotin, or other tags. The compound’s boron group might find utility in such labeling strategies.

Cycloalkane Structure and Applications

The compound’s name suggests a cycloalkane structure. Let’s explore its potential applications:

Lubricants and Oils: Certain cycloalkanes serve as lubricants and base oils. Their cyclic nature provides stability and resistance to oxidation. Investigating the compound’s properties could reveal its suitability for lubrication applications.

Cycloalkane Derivatives as Solvents: Functionalized cycloalkanes can act as solvents in chemical reactions. Their low volatility and nonpolar nature make them useful for specific synthetic processes.

Cycloalkane-Based Polymers: Polymerization of cycloalkanes leads to interesting materials. Investigating the compound’s reactivity could shed light on potential polymerization routes.

Cycloalkane Ring Strain Studies: Cycloalkanes experience ring strain due to bond angles deviating from ideal tetrahedral angles. Researchers study this strain to understand reactivity and stability.

Cycloalkane Conformational Analysis: The compound’s cycloalkane portion likely adopts specific conformations. Analyzing these conformations informs our understanding of molecular flexibility and interactions.

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI:10.1039/C3CS60197H Chemistry LibreTexts. (2022). 3.5: Naming Cycloalkanes. [Link](https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_267_-Organic_Chemistry_I%28Morsch%29/Chapters

Mechanism of Action

properties

IUPAC Name |

4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33ClN4O3S/c33-26-11-5-7-13-28(26)35-29(38)21-41-32-36-27-12-6-4-10-25(27)31(40)37(32)20-23-14-16-24(17-15-23)30(39)34-19-18-22-8-2-1-3-9-22/h1-13,23-24H,14-21H2,(H,34,39)(H,35,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVFCRLETXIQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl)C(=O)NCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

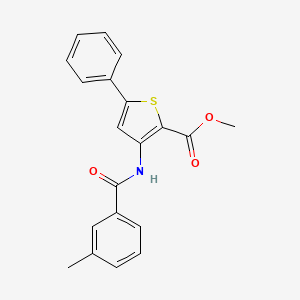

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)

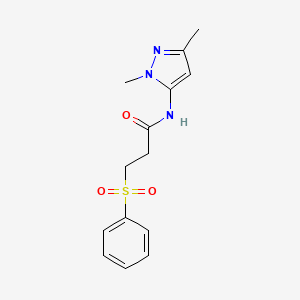

![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)

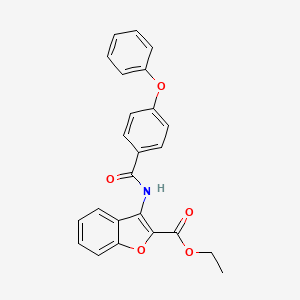

![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)

![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)

![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)

![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)

![3-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524308.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524321.png)

![4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B6524330.png)